Product packaging for Benzyl alcohol, o-(o-tolyl)-(Cat. No.:CAS No. 7111-76-4)

Benzyl alcohol, o-(o-tolyl)-

Cat. No.: B1583613
CAS No.: 7111-76-4
M. Wt: 198.26 g/mol
InChI Key: AOMHBKWJLSGNIZ-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry Research

2-(2-Methylphenyl)benzyl alcohol, as an unsymmetrical diarylmethanol, is of significant interest in modern organic chemistry. The synthesis of such molecules, where two distinct aryl groups are attached to a central carbinol, is a focal point of methodological development. rsc.org The controlled and selective synthesis of these compounds is crucial as the specific arrangement of the aryl moieties can profoundly influence the molecule's biological activity and material properties. rsc.org Research in this area is driven by the need for efficient and stereoselective methods to access these valuable building blocks. The development of catalytic systems that can achieve high yields and enantioselectivity in the synthesis of unsymmetrical diarylmethanols is a particularly active field of contemporary research. cmu.edunih.gov

Historical Trajectories in Chemical Synthesis and Early Biological Investigations

The historical synthesis of diarylmethanols is intrinsically linked to the development of foundational reactions in organic chemistry. The Grignard reaction, discovered in the early 20th century, provided one of the first and most direct routes to these compounds. libretexts.org The synthesis of 2-(2-Methylphenyl)benzyl alcohol can be envisioned through the reaction of an o-tolyl Grignard reagent, such as o-tolylmagnesium bromide, with o-tolualdehyde. libretexts.orgsigmaaldrich.comorgsyn.org This classical approach highlights the long-standing utility of organometallic reagents in constructing carbon-carbon bonds. libretexts.org

While specific early biological investigations exclusively targeting 2-(2-Methylphenyl)benzyl alcohol are not extensively documented in readily available literature, the broader class of diarylmethanols has been a subject of interest for their potential pharmacological activities. Early studies on related compounds paved the way for the development of various therapeutic agents.

Interestingly, some research points to the potential biological activity of 2-(2-Methylphenyl)benzyl alcohol as an insecticide. It is suggested to function by physically obstructing the respiratory spiracles of parasites like lice, leading to their death by asphyxiation. smolecule.com

Current Research Landscape and Emerging Academic Directions

The current research landscape for 2-(2-Methylphenyl)benzyl alcohol and its derivatives is multifaceted, with applications spanning from medicinal chemistry to materials science. A significant area of interest lies in its use as a precursor for the synthesis of more complex molecules. For instance, a derivative of 2-(2-Methylphenyl)benzyl alcohol, o-tolyl benzonitrile (B105546) (OTBN), is a key intermediate in the production of the sartan class of antihypertensive drugs, which includes molecules like losartan (B1675146) and valsartan. smolecule.com The synthesis of OTBN often employs palladium- or nickel-catalyzed Suzuki coupling reactions, highlighting the integration of modern cross-coupling methodologies in the application of this compound. smolecule.comnumberanalytics.com

Furthermore, the development of asymmetric synthetic routes to chiral diarylmethanols, including the chiral counterpart of our subject compound, (S)-phenyl(o-tolyl)methanol, underscores the ongoing quest for enantiomerically pure pharmaceuticals. researchgate.net The enantioselective hydrogenation of prochiral diaryl ketones is a prominent strategy to achieve this. cmu.eduresearchgate.net

Emerging research directions likely focus on the development of more sustainable and efficient synthetic methods. This includes the use of earth-abundant metal catalysts and the exploration of novel reaction pathways that minimize waste and improve atom economy. acs.org The unique steric and electronic properties conferred by the two distinct tolyl groups in 2-(2-Methylphenyl)benzyl alcohol may also be exploited in the design of new ligands for catalysis or as functional motifs in advanced materials.

Data Tables

Table 1: Synthetic Approaches to Unsymmetrical Diarylmethanols

MethodDescriptionKey ReagentsReference
Grignard ReactionAddition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone.Arylmagnesium halide, Aryl aldehyde/ketone libretexts.org
Asymmetric HydrogenationEnantioselective reduction of a prochiral diaryl ketone using a chiral catalyst.Diaryl ketone, Chiral Ruthenium complex, H₂ cmu.edunih.gov
Suzuki-Miyaura CouplingCross-coupling of an organoboron compound with an organic halide catalyzed by a palladium complex.Arylboronic acid, Aryl halide, Palladium catalyst numberanalytics.comresearchgate.net
C-Si Bond BifunctionalizationA sequential silyl (B83357) migration and cross-coupling strategy to build unsymmetrical diarylmethanols.2,2′-bis(trimethylsilyl) diphenylmethanol, Electrophiles rsc.orgrsc.org

Table 2: Investigated Applications of 2-(2-Methylphenyl)benzyl Alcohol and Derivatives

Application AreaSpecific UseMechanism/NoteReference
AgrochemicalsInsecticideObstructs respiratory spiracles of parasites. smolecule.com
PharmaceuticalsPrecursor to SartansIts derivative, o-tolyl benzonitrile (OTBN), is a key building block for antihypertensive drugs. smolecule.com
Organic SynthesisBuilding BlockUsed in the synthesis of various organic molecules. rsc.orgsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B1583613 Benzyl alcohol, o-(o-tolyl)- CAS No. 7111-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-methylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMHBKWJLSGNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221322
Record name (1,1'-Biphenyl)-2-methanol, 2'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7111-76-4
Record name (1,1'-Biphenyl)-2-methanol, 2'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007111764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-2-methanol, 2'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 2 Methylphenyl Benzyl Alcohol

Established Synthetic Pathways

The synthesis of 2-(2-Methylphenyl)benzyl alcohol can be achieved through both classical and modern catalytic methods, each offering distinct advantages in terms of accessibility, efficiency, and selectivity.

Classical Approaches in the Synthesis of 2-(2-Methylphenyl)benzyl Alcohol

The Grignard reaction stands as a cornerstone of classical organic synthesis and provides a direct and reliable route to 2-(2-Methylphenyl)benzyl alcohol. This venerable method involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. Specifically, the synthesis can be accomplished by reacting an o-tolyl Grignard reagent, such as o-tolylmagnesium bromide, with o-tolualdehyde. This reaction highlights the long-standing utility of organometallic reagents in the formation of carbon-carbon bonds.

The general reaction scheme is as follows: o-tolylmagnesium bromide + o-tolualdehyde → 2-(2-Methylphenyl)benzyl alcohol

Key to the success of this reaction is the careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. Anhydrous conditions are crucial to prevent the quenching of the highly reactive Grignar reagent.

Table 1: Representative Conditions for Grignard-based Synthesis

Reactants Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
o-tolylmagnesium bromide, o-tolualdehydeDiethyl ether0 to reflux2-460-80

Modern Catalytic Methods for Enantioselective and Diastereoselective Synthesis

Modern organic synthesis has seen a paradigm shift towards catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical stoichiometric reactions. For the synthesis of unsymmetrical diarylmethanols like 2-(2-Methylphenyl)benzyl alcohol, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools. This reaction typically involves the coupling of an organoboron compound with an organic halide.

A plausible Suzuki-Miyaura approach to 2-(2-Methylphenyl)benzyl alcohol could involve the coupling of o-tolylboronic acid with o-bromobenzyl alcohol in the presence of a palladium catalyst and a suitable base.

Furthermore, the development of chiral ligands for transition metal catalysts has enabled the enantioselective synthesis of diarylmethanols. For instance, the use of chiral phosphoramide (B1221513) ligands in conjunction with organozinc reagents has shown high enantioselectivity in the synthesis of chiral diaryl- and arylalkylmethanols, achieving enantiomeric excesses (ee) of up to 94%. beilstein-journals.org This approach allows for the controlled synthesis of a specific enantiomer of 2-(2-Methylphenyl)benzyl alcohol, which is crucial for applications where stereochemistry dictates biological activity.

Table 2: Modern Catalytic Approaches for Unsymmetrical Diarylmethanol Synthesis

Reaction Type Catalyst/Ligand System Key Features
Suzuki-Miyaura CouplingPd(PPh₃)₄ / BaseMild reaction conditions, high functional group tolerance.
Asymmetric ArylationChiral Phosphoramide Ligands / Organozinc ReagentsHigh enantioselectivity (up to 94% ee). beilstein-journals.org

Development of Novel Synthetic Routes

The quest for more efficient, selective, and sustainable synthetic methods continues to drive innovation in organic chemistry. Research efforts are focused on developing stereoselective strategies and incorporating green chemistry principles into the synthesis of 2-(2-Methylphenyl)benzyl alcohol.

Stereoselective Synthesis Strategies for 2-(2-Methylphenyl)benzyl Alcohol

The synthesis of specific stereoisomers of 2-(2-Methylphenyl)benzyl alcohol, which contains a chiral center at the carbinol carbon, is a significant challenge. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity. Asymmetric synthesis, a subset of stereoselective synthesis, converts an achiral unit into a chiral unit, resulting in unequal amounts of stereoisomers.

One promising strategy involves the enantioselective reduction of a prochiral diaryl ketone, 2,2'-dimethylbenzophenone, using a chiral catalyst. Various chiral catalysts, including those based on transition metals with chiral ligands or enzymatic systems, can be employed to achieve high enantioselectivity.

Another approach is the diastereoselective addition of a nucleophile to an aldehyde or ketone containing a chiral auxiliary. The chiral auxiliary directs the incoming nucleophile to a specific face of the carbonyl group, leading to the formation of a preferred diastereomer. Subsequent removal of the auxiliary group yields the desired enantiomerically enriched alcohol.

Green Chemistry Principles in the Sustainable Synthesis of the Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 2-(2-Methylphenyl)benzyl alcohol, several green chemistry strategies can be implemented.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Suzuki-Miyaura coupling, generally have higher atom economy than classical stoichiometric reactions like the Grignard synthesis.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Biocatalysis, using enzymes or whole microorganisms, offers a highly selective and environmentally benign approach to chemical transformations. For instance, alcohol dehydrogenases can be used for the stereoselective reduction of ketones to chiral alcohols under mild conditions.

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application in Synthesis of 2-(2-Methylphenyl)benzyl Alcohol
Atom EconomyPreferential use of catalytic reactions over stoichiometric ones.
Safer SolventsExploring aqueous reaction media or solvent-free conditions.
Energy EfficiencyDevelopment of catalysts that operate at lower temperatures.
CatalysisUtilization of recyclable heterogeneous catalysts or biocatalysts.

Elucidation of Reaction Mechanisms

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient routes.

The Grignard reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the o-tolylmagnesium bromide on the electrophilic carbonyl carbon of o-tolualdehyde. This addition forms a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product.

An interesting mechanistic feature observed in some Grignard reactions involving benzylmagnesium halides is the potential for a benzyl (B1604629) to o-tolyl rearrangement . This rearrangement is believed to proceed through a sterically driven pathway involving intermediate enolates or carbocationic shifts. academie-sciences.fr In the context of the synthesis of 2-(2-Methylphenyl)benzyl alcohol, while the primary reaction involves the direct addition of the o-tolyl Grignard reagent, understanding such potential rearrangements is important for predicting and controlling product distribution, especially when using benzyl Grignard reagents with substituted aldehydes. academie-sciences.fr

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the generally accepted mechanism involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., o-bromobenzyl alcohol) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron compound (e.g., o-tolylboronic acid) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly being used to investigate the intricate details of these reaction mechanisms, providing valuable insights into transition state energies and the factors that control selectivity.

Kinetic Studies of Key Synthetic Transformations Involving 2-(2-Methylphenyl)benzyl Alcohol Precursors

The formation of 2-(2-Methylphenyl)benzyl alcohol can occur through a Grignard reaction where an unexpected "benzyl to o-tolyl rearrangement" takes place. Kinetic control of this reaction is highly dependent on the specific reagents and conditions used.

In a study involving the Grignard reaction of 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside with benzylmagnesium halides, the proportion of the rearranged o-tolyl carbinol to the non-rearranged benzyl carbinol was found to be significantly influenced by the choice of the Grignard reagent and the reaction temperature beilstein-journals.orgresearchgate.net. While specific rate constants were not reported, the product distribution under different conditions provides insight into the relative rates of the competing reaction pathways.

The use of benzylmagnesium chloride as the Grignard reagent predominantly yielded the o-tolyl rearranged product, suggesting that the rearrangement pathway is kinetically favored under these conditions beilstein-journals.orgresearchgate.net. Conversely, when benzylmagnesium bromide was used, the formation of the o-tolyl carbinol was favored only when the reagent was in excess or at higher temperatures, indicating a kinetic competition between the normal addition and the rearrangement pathway that is sensitive to reaction parameters beilstein-journals.orgresearchgate.net.

The following table summarizes the observed product ratios, which reflect the kinetic outcomes of the reaction under varied conditions.

Grignard ReagentReaction ConditionsRatio of o-tolyl carbinol to benzyl carbinolReference
Benzylmagnesium chlorideStandard Grignard conditions~3:1 beilstein-journals.org
Benzylmagnesium bromideStandard Grignard conditions (not in excess, lower temperature)Mixture with benzyl carbinol as main product beilstein-journals.orgresearchgate.net
Benzylmagnesium bromideExcess reagent or higher temperaturesPredominantly o-tolyl carbinol beilstein-journals.orgresearchgate.net

These findings underscore the importance of kinetic control in the synthesis of 2-(2-Methylphenyl)benzyl alcohol and its derivatives. The choice of the halide in the Grignard reagent and the reaction temperature are critical parameters that dictate the dominant reaction pathway and, consequently, the product distribution.

Spectroscopic and Computational Analysis of Reaction Intermediates

The "benzyl to o-tolyl rearrangement" is proposed to proceed through a trienic magnesium alkoxide intermediate beilstein-journals.org. The characterization of such transient species is challenging but can be approached through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Analysis:

While direct spectroscopic observation of the intermediates in the synthesis of 2-(2-Methylphenyl)benzyl alcohol is not explicitly reported in the available literature, in situ spectroscopic methods are powerful tools for monitoring Grignard reactions in real-time. Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can provide valuable information on the consumption of reactants, the formation of intermediates, and the appearance of products acs.orgmt.com. For instance, Raman spectroscopy has been successfully employed to monitor the transmetalation of Grignard reagents in real-time, elucidating reaction mechanisms and detecting the formation of organometallic species acs.org. Similarly, in situ FTIR spectroscopy can track the concentration of organic halides and the formation of the Grignard reagent itself mt.com.

In the context of the synthesis of 2-(2-Methylphenyl)benzyl alcohol, these techniques could potentially be used to:

Monitor the formation of the initial magnesium alkoxide adduct.

Detect the presence of the proposed trienic intermediate through its characteristic vibrational modes.

Observe the conversion of the intermediate to the final rearranged product.

The structures of the final rearranged o-tolyl derivatives have been unambiguously confirmed using NMR spectroscopy and X-ray crystallography, which provides indirect evidence for the proposed reaction pathway and the nature of the intermediates involved beilstein-journals.orgresearchgate.net.

Computational Analysis:

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for investigating the mechanisms of complex organic reactions, including Grignard additions nih.govnih.gov. DFT calculations can be used to model the structures and energies of reactants, transition states, and intermediates along a proposed reaction pathway.

For the "benzyl to o-tolyl rearrangement," computational studies could provide significant insights into:

The geometry and stability of the proposed trienic magnesium alkoxide intermediate.

The energy barrier for the rearrangement step, which would help to explain the observed kinetic preferences under different reaction conditions.

The transition state structure for the rearrangement, elucidating the bonding changes that occur during this key transformation.

Studies on related Grignard reactions have utilized DFT to investigate the role of solvent molecules and the aggregation state of the Grignard reagent, which are known to influence reactivity nih.gov. Similar computational approaches could be applied to the synthesis of 2-(2-Methylphenyl)benzyl alcohol to build a more detailed and quantitative understanding of the reaction mechanism and the factors controlling the rearrangement.

Biological Activity and Pharmacological Relevance of 2 2 Methylphenyl Benzyl Alcohol

Enzyme Interaction Profiles

The interaction of 2-(2-Methylphenyl)benzyl alcohol with enzymes is a critical aspect of its biological activity. These interactions can range from inhibition to activation, influencing various metabolic processes.

Specificity and Kinetics of Enzyme Inhibition and Activation

Research indicates that 2-(2-Methylphenyl)benzyl alcohol interacts with enzymes such as benzyl (B1604629) alcohol O-benzoyltransferase. smolecule.com This class of enzymes, formally known as benzoyl-CoA:benzyl alcohol O-benzoyltransferase (BPBT), plays a role in plant secondary metabolism, catalyzing the formation of benzyl benzoate (B1203000) from benzyl alcohol and benzoyl-CoA. mdpi.com

While specific kinetic data for 2-(2-Methylphenyl)benzyl alcohol is not extensively documented, studies on the parent compound, benzyl alcohol, provide valuable insights. For instance, benzyl alcohol has been shown to be a substrate for benzyl alcohol dehydrogenase from Acinetobacter calcoaceticus, which is a key enzyme in its metabolic pathway. epa.gov Furthermore, studies on rat hepatic enzymes have demonstrated that benzyl alcohol can act as a noncompetitive inhibitor of alcohol dehydrogenase. nih.gov This type of inhibition suggests that the molecule binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. nih.govuobaghdad.edu.iq

Table 1: Enzyme Interaction Data for Benzyl Alcohol

Enzyme Organism/Source Interaction Type Kinetic Parameters
Alcohol Dehydrogenase Rat Liver Noncompetitive Inhibition -
Benzyl Alcohol Dehydrogenase Acinetobacter calcoaceticus Substrate Apparent K_m: 23 µM

This table presents data for the parent compound, benzyl alcohol, to infer potential interactions of 2-(2-Methylphenyl)benzyl alcohol.

Structure-Activity Relationship Studies in Enzyme Binding for 2-(2-Methylphenyl)benzyl Alcohol Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzyl alcohol and its derivatives, SAR studies have elucidated key features for enzyme binding and toxicity. The addition of alkyl or halogen substituents to the benzene (B151609) ring alters properties like lipophilicity (log Kow) and electronic effects (Hammett sigma constant), which in turn modifies their interaction with biological targets. nih.gov

For 2-(2-Methylphenyl)benzyl alcohol, the presence of the o-tolyl group introduces significant steric and electronic modifications compared to benzyl alcohol. This substitution is expected to influence how the molecule fits into an enzyme's active or allosteric site. SAR studies on related compounds, such as benzyl-substituted tetrahydroacridin-9-amines, have shown that substitutions on the benzyl ring significantly impact the inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov It can be hypothesized that modifications to either of the aromatic rings or the hydroxymethyl group of 2-(2-Methylphenyl)benzyl alcohol would similarly alter its enzyme-binding profile, potentially enhancing or diminishing its inhibitory or substrate activity.

Impact on Metabolic Pathways Related to Oxidation Processes

The metabolism of 2-(2-Methylphenyl)benzyl alcohol is anticipated to proceed through oxidation, a common pathway for aromatic alcohols. smolecule.com The parent compound, benzyl alcohol, is metabolized in bacteria like Pseudomonas putida via a two-regulon system. nih.govresearchgate.net Initially, an aromatic alcohol dehydrogenase oxidizes benzyl alcohol to benzaldehyde (B42025). Subsequently, an aromatic aldehyde dehydrogenase converts benzaldehyde to benzoic acid. nih.gov This benzoic acid then enters the catechol ortho-cleavage pathway for further degradation. nih.govresearchgate.net In humans, a similar oxidation occurs, rapidly converting benzyl alcohol to benzoic acid, which is then conjugated and excreted. wikipedia.org

This oxidation process is critical, as the biological effects can be attributed to the parent alcohol rather than its aldehyde metabolite. nih.gov The chemical oxidation of benzyl alcohol to benzaldehyde is a well-studied reaction, and understanding its mechanism provides insight into the biological counterpart. mdpi.comgdut.edu.cn It is plausible that 2-(2-Methylphenyl)benzyl alcohol is processed by similar enzymatic machinery, undergoing oxidation at the hydroxymethyl group to form the corresponding aldehyde and then the carboxylic acid, thereby impacting cellular redox balance and related metabolic pathways.

Molecular Mechanisms of Action

Beyond direct enzyme interactions, 2-(2-Methylphenyl)benzyl alcohol may exert its pharmacological effects by modulating cellular signaling pathways and regulating gene expression.

Investigation of Cellular Pathway Modulation by 2-(2-Methylphenyl)benzyl Alcohol

While direct evidence for 2-(2-Methylphenyl)benzyl alcohol is limited, research on benzyl alcohol has identified its ability to modulate specific cellular signaling pathways. A notable example is its effect on tissue repair. Studies have shown that benzyl alcohol can accelerate the healing of Achilles tendon injuries, an effect potentially mediated through the activation of the TGF-β1/Smad2/3 signaling pathway. researchgate.net This pathway is fundamental in tissue regeneration, fibrosis, and inflammation. Activation of this pathway by benzyl alcohol was associated with an increase in collagen and blood capillaries and a reduction in inflammatory cells at the injury site. researchgate.net

Furthermore, benzyl alcohol has demonstrated protective effects in models of vascular and renal injury induced by Angiotensin II, a key component of the renin-angiotensin system that regulates blood pressure. nih.gov Treatment with benzyl alcohol was found to improve vasodilation and attenuate vascular remodeling and collagen deposition, suggesting an interaction with pathways controlling vascular tone and structure. nih.gov

Analysis of Gene Expression Regulation in Biological Systems

The compound 2-(2-Methylphenyl)benzyl alcohol may affect gene expression related to metabolic processes. smolecule.com Alcohols, in general, can modulate gene expression through various mechanisms, including transcriptional control and post-transcriptional modifications. nih.gov These effects can be concentration-dependent; for instance, low concentrations of ethanol (B145695) have been shown to enhance gene expression in cell-free systems, whereas higher concentrations are inhibitory. mdpi.com

The molecular mechanisms by which alcohols alter gene expression can involve the modification of transcription factors, which are proteins that bind to DNA and regulate the rate of transcription. nih.gov Additionally, alcohols can influence epigenetic factors, such as the enzymes that control chromatin remodeling (e.g., histone acetyltransferases and histone deacetylases), thereby affecting the accessibility of genes to the transcriptional machinery. nih.govnih.gov While specific genes regulated by 2-(2-Methylphenyl)benzyl alcohol have not yet been identified, its impact on metabolic and signaling pathways suggests that it likely alters the expression of genes involved in these processes.

Table 2: Mentioned Compound Names

Compound Name
1,2-Benzodiazepine
1-naphthoic acid
2-(2-Methylphenyl)benzyl alcohol
2-chlorobenzyl alcohol
2-hydroxymethyl naphthalene
2-naphthoic acid
3-chlorobenzyl alcohol
Abametapir
Abatacept
Abemaciclib
Acetyl sulfisoxazole
Acetylcholine
Acyclovir
Adalimumab
Ademetionine
Afatinib
Amisulpride
Amitriptyline
Amitriptylinoxide
Amoxicillin
Amphotericin B
Ampicillin
Amprenavir
Amsacrine
Anagrelide
Anakinra
Anastrozole
Angiotensin II
Antipyrine
Apalutamide
Apixaban
Benzaldehyde
Benzenemethanol, 2-methyl-
Benzoic acid
Benzyl alcohol
Benzyl alcohol, o-(o-tolyl)-
Benzyl alcohol, o-methyl-
Benzyl benzoate
Benzyl butyl phthalate
Benzyl chloride
Benzyl cinnamate
Benzyl salicylate
Bexarotene
Bezafibrate
Bicalutamide
Bifonazole
Bimekizumab
Binimetinib
Cinnamic acid
Cinnamyl alcohol
Coniferyl alcohol
Creatinine
Cyanide
Cystatin C
Dibenzyl ether
Dichloromethyl benzene
Diethyl ether
Disulfiram
Epinephrine (B1671497)
Ethanol
Ethylene Glycol
Formaldehyde
Folic acid
Glucosamine-6-phosphate
Glycine (B1666218)
Hippuric acid
Honokiol
Iodoacetamide
Iodoacetate
Isobutyraldehyde
Magnolol
Methanol
N-benzylacrylamide
N-ethylmaleimide
o-tolyl benzonitrile (B105546)
o-xylene
Octan-1-al
Orlistat
Oxalic acid
Perillyl alcohol
Phenethyl alcohol
Phenylmagnesium bromide
Pyrazole
Salicyl alcohol
Salicylaldehyde
Salicylate
Sodium nitroprusside
Toluene
Urea
Vanillyl alcohol

Receptor Binding and Downstream Signaling Cascade Analysis

Currently, publicly available scientific literature does not provide specific details regarding the receptor binding and downstream signaling cascades for 2-(2-Methylphenyl)benzyl alcohol. While the broader class of benzyl alcohols has been studied for various biological activities, the precise molecular targets and signaling pathways for this specific ortho-substituted isomer remain an area for further investigation.

Pharmacological Screening and Efficacy Studies

Preclinical Models of Biological Efficacy (e.g., Insecticidal Activity against Parasites)

The primary documented biological activity of 2-(2-Methylphenyl)benzyl alcohol is its efficacy as an insecticide, particularly against parasites such as lice smolecule.com. Preclinical assessments have demonstrated its ability to cause mortality in these ectoparasites. The mechanism of action is primarily physical, leading to asphyxiation by obstructing the respiratory spiracles of the parasites smolecule.com.

While specific studies on 2-(2-Methylphenyl)benzyl alcohol are limited, research on the broader category of benzyl alcohol provides further insight into its insecticidal properties. For instance, benzyl alcohol has been shown to be effective against the wax moth Galleria mellonella, with topical application resulting in significant mortality in adult moths nih.gov. Scanning electron microscopy has confirmed that benzyl alcohol can plug the open breathing spiracles of lice, leading to their death nih.gov. Furthermore, studies on the red flour beetle, Tribolium castaneum, have demonstrated the insecticidal efficacy of benzyl alcohol through various assays, including contact and fumigant toxicity mdpi.com.

Biochemical Pathways Involved in Biological Activity

The insecticidal action of 2-(2-Methylphenyl)benzyl alcohol is attributed to a biochemical pathway involving physical obstruction of the respiratory system, leading to suffocation smolecule.com. Beyond this physical mode of action, it is suggested that the compound may also interact with various enzymes and influence gene expression related to metabolic processes in the target organisms smolecule.com.

Studies on the more general benzyl alcohol have shown that its biological activity can involve interactions with key biochemical pathways. For example, in Tribolium castaneum, benzyl alcohol has been observed to inhibit acetylcholinesterase (AChE), an important enzyme in the nervous system of insects researchgate.net. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death. Additionally, benzyl alcohol treatment in these insects led to a decrease in glutathione (B108866) (GSH) levels and an increase in malondialdehyde (MDA), indicating the induction of oxidative stress mdpi.comresearchgate.net. In the context of antimicrobial activity, the lethal effect of benzyl alcohol has been linked to the inhibition of protein synthesis nih.gov.

Exploration of Therapeutic Potential and Applications

Research into Anesthetic Properties in Combination with Other Agents

Investigations into Antimicrobial and Antiparasitic Efficacy

The antiparasitic efficacy of 2-(2-Methylphenyl)benzyl alcohol is evident from its use as an insecticide that targets parasites like lice by obstructing their respiratory spiracles smolecule.com.

Regarding antimicrobial properties, while specific studies on 2-(2-Methylphenyl)benzyl alcohol are lacking, research on benzyl alcohol and its derivatives indicates a broad spectrum of activity. Benzyl alcohol itself is used as a bacteriostatic preservative against Gram-positive bacteria, molds, fungi, and yeasts phexcom.com. Its derivatives have also been synthesized and tested for antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa smu.ac.zaresearchgate.netresearchgate.net. The mechanism of antimicrobial action for aromatic alcohols is often related to their ability to alter cell membranes nih.gov. However, it has also been observed that benzyl alcohol can enhance the biofilm formation of Staphylococcus epidermidis, which could have clinical implications nih.gov.

Emerging Biomedical Applications and Research Avenues of 2-(2-Methylphenyl)benzyl Alcohol

While 2-(2-Methylphenyl)benzyl alcohol, also known as o-(o-tolyl)benzyl alcohol, has established applications, its exploration for novel biomedical uses is an area of growing interest. The unique structural features of this unsymmetrical diarylmethanol present a foundation for further investigation into its biological activities and potential therapeutic applications. Current research avenues are primarily focused on leveraging its core structure as a scaffold for the synthesis of new chemical entities and exploring the pharmacological potential of its derivatives.

One of the most significant roles of 2-(2-Methylphenyl)benzyl alcohol in the pharmaceutical industry is as a key intermediate in the synthesis of the sartan class of antihypertensive drugs. Its derivative, o-tolyl benzonitrile (OTBN), serves as a crucial building block for drugs such as losartan (B1675146), valsartan, and irbesartan. These medications are widely used to treat high blood pressure and other cardiovascular conditions. The synthesis of these vital drugs underscores the importance of 2-(2-Methylphenyl)benzyl alcohol in medicinal chemistry.

Beyond its role as a synthetic precursor, research has indicated that the broader class of diarylmethanols warrants investigation for various pharmacological activities. The specific arrangement of the aryl groups in unsymmetrical diarylmethanols like 2-(2-Methylphenyl)benzyl alcohol can significantly influence their biological effects. This has prompted researchers to explore the potential of this compound and its analogs in different therapeutic areas.

Emerging research also points towards the potential utility of o-(o-tolyl)benzyl alcohol derivatives in the development of novel therapeutic agents. For instance, its structural framework is being explored for the synthesis of complex molecules, including those with potential applications as glycosidase inhibitors. This involves the chemical modification of the benzyl alcohol moiety to create new compounds with specific biological targets.

Furthermore, the compound's known biological activity as an insecticide, which targets the respiratory systems of parasites, suggests that its derivatives could be investigated for other antiparasitic applications. smolecule.com The mechanism of action, which involves the obstruction of respiratory spiracles, provides a starting point for designing new agents against a range of parasites. smolecule.com

The table below summarizes key research findings related to the biomedical applications and research avenues for 2-(2-Methylphenyl)benzyl alcohol and its derivatives.

Research AreaKey FindingsPotential Applications
Antihypertensive Drug Synthesis Serves as a key precursor for o-tolyl benzonitrile (OTBN), a building block for sartan drugs. Continued importance in the manufacturing of widely prescribed medications for hypertension.
Medicinal Chemistry Scaffold The unsymmetrical diarylmethanol structure is a point of interest for developing new therapeutic agents. Synthesis of novel compounds with potential pharmacological activities.
Glycosidase Inhibitors Derivatives are being investigated for the synthesis of complex carbohydrates and iminosugars. Development of treatments for metabolic disorders and viral infections.
Antiparasitic Activity Exhibits insecticidal properties by obstructing the respiratory spiracles of parasites. smolecule.comExploration of derivatives for broader antiparasitic applications.
Enzyme Interaction Studies Interacts with enzymes such as benzyl alcohol O-benzoyltransferase, affecting metabolic oxidation processes. smolecule.comUnderstanding metabolic pathways and potential for targeted therapeutic interventions.

Advanced Chemical Transformations and Derivatization of 2 2 Methylphenyl Benzyl Alcohol

Oxidation Reactions and Product Characterization

The oxidation of benzylic alcohols is a cornerstone transformation in organic synthesis, providing access to valuable carbonyl compounds. researchgate.net For 2-(2-Methylphenyl)benzyl alcohol, this process can be controlled to yield either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed.

The oxidation of 2-(2-Methylphenyl)benzyl alcohol involves the removal of hydrogen atoms from the alcohol moiety. A partial oxidation converts the primary alcohol to an aldehyde, 2-(2-Methylphenyl)benzaldehyde. If a stronger oxidizing agent or more forcing conditions are used, the oxidation can proceed further to form the corresponding carboxylic acid, 2-(2-Methylphenyl)benzoic acid. nih.gov The aldehyde can also undergo subsequent oxidation to the benzoic acid derivative. nih.gov

This sequential oxidation pathway is a common feature in the oxidation of primary benzyl (B1604629) alcohols. gdut.edu.cn The reaction with nitric acid, for instance, involves the formation of a benzyl nitrate intermediate which is unstable in an acidic medium and proceeds to form the benzaldehyde (B42025). youtube.com

Table 1: Oxidation Products of 2-(2-Methylphenyl)benzyl Alcohol

Starting Material Partial Oxidation Product Complete Oxidation Product
2-(2-Methylphenyl)benzyl alcohol 2-(2-Methylphenyl)benzaldehyde 2-(2-Methylphenyl)benzoic acid
Image of 2-(2-Methylphenyl)benzyl alcohol molecule Image of 2-(2-Methylphenyl)benzaldehyde molecule Image of 2-(2-Methylphenyl)benzoic acid molecule

Achieving high selectivity for either the aldehyde or the carboxylic acid is a significant goal in synthetic chemistry to avoid product mixtures and simplify purification. gdut.edu.cn Research has focused on developing catalytic systems that can selectively oxidize benzyl alcohols under mild and environmentally friendly conditions.

Modern methods often employ heterogeneous catalysts and green oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). researchgate.net

Selective Aldehyde Synthesis: Photocatalytic methods using catalysts like Eosin Y with molecular oxygen under blue LED irradiation have shown high efficiency and selectivity for converting benzyl alcohols to aldehydes. organic-chemistry.org Similarly, catalyst systems such as palladium-zinc on a titanium dioxide support (Pd-Zn/TiO₂) can achieve selective oxidation to benzaldehyde. nih.gov The use of carbon nanotubes to activate peroxymonosulfate (PMS) has also been reported as an effective method for selective oxidation to benzaldehyde under mild conditions. gdut.edu.cn

Selective Carboxylic Acid Synthesis: While many methods aim to stop at the aldehyde stage, specific conditions can be tuned to favor the formation of the carboxylic acid. The choice of oxidant and catalyst plays a crucial role in determining the final product.

Table 2: Examples of Selective Oxidation Methodologies for Benzylic Alcohols

Catalyst/Reagent System Oxidant Primary Product Reference
Eosin Y / Blue LED O₂ Aldehyde organic-chemistry.org
Pd-Zn/TiO₂ O₂ Aldehyde nih.gov
Carbon Nanotubes (CNTs) Peroxymonosulfate (PMS) Aldehyde gdut.edu.cn
Nitric Acid HNO₃ Aldehyde youtube.com

Esterification Processes and Functionalization

Esterification is a fundamental reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester. This process is widely used to create compounds with applications in various industries.

Benzyl esters are a significant class of compounds in the fragrance and flavor industry due to their pleasant aromas. researchgate.net Benzyl alcohol itself is a member of the aryl alkyl alcohols structural group, which are common fragrance ingredients. nih.gov The esterification of 2-(2-Methylphenyl)benzyl alcohol with various carboxylic acids can produce a novel range of esters with potentially unique and desirable scents for use in perfumes, cosmetics, and food products.

The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a classic method for this transformation. libretexts.orgyoutube.com More advanced methods utilize heterogeneous catalysts, such as sulfated metal-incorporated mesoporous silicates, which can offer high selectivity and catalyst reusability, making the process more efficient and sustainable for industrial applications. nih.gov

Table 3: Potential Esters from 2-(2-Methylphenyl)benzyl Alcohol and their Applications

Carboxylic Acid Reactant Resulting Ester Potential Application
Acetic Acid 2-(2-Methylphenyl)benzyl acetate Fragrance, Flavor
Propionic Acid 2-(2-Methylphenyl)benzyl propionate Fragrance, Flavor
Butyric Acid 2-(2-Methylphenyl)benzyl butyrate Fragrance, Flavor

Benzyl alcohol can serve as a monomer in polymerization reactions. For instance, in the presence of acidic catalysts, it can undergo polymerization to form poly(phenylenemethylene). u-szeged.hu This opens up the possibility of using 2-(2-Methylphenyl)benzyl alcohol as a specialty monomer.

The incorporation of the o-tolyl group into the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and mechanical characteristics. Furthermore, the hydroxyl group of 2-(2-Methylphenyl)benzyl alcohol can act as an initiator in ring-opening polymerization of cyclic esters like L-lactide, which is a common method for producing biodegradable polyesters. researchgate.net This suggests its potential use in creating block copolymers or end-functionalized polymers for advanced material applications.

Ritter Reaction and Amide Derivative Synthesis

The Ritter reaction is a versatile chemical reaction that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which can be generated from an alcohol in the presence of a strong acid. wikipedia.org This reaction is particularly effective for alcohols that can form stable carbocations, such as tertiary, secondary, and benzylic alcohols. wikipedia.orgorganic-chemistry.org

The mechanism involves the protonation of the alcohol by a strong acid, followed by the loss of water to form a stable benzylic carbocation. This carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final N-substituted amide. organic-chemistry.orgmissouri.edu

Given that 2-(2-Methylphenyl)benzyl alcohol is a benzylic alcohol, it is an excellent substrate for the Ritter reaction. ias.ac.inrsc.orgrsc.org Reacting it with a nitrile, such as acetonitrile (B52724), in the presence of a strong acid like sulfuric acid or a solid acid catalyst, would produce the corresponding N-(2-(2-methylphenyl)benzyl)acetamide. ias.ac.inresearchgate.net This reaction provides a direct route to a wide range of amide derivatives, which are important structural motifs in many pharmaceuticals and fine chemicals. ias.ac.in

Table 4: Ritter Reaction of 2-(2-Methylphenyl)benzyl Alcohol

Alcohol Reactant Nitrile Reactant Product
2-(2-Methylphenyl)benzyl alcohol Acetonitrile N-(2-(2-methylphenyl)benzyl)acetamide
Image of 2-(2-Methylphenyl)benzyl alcohol molecule Image of N-(2-(2-methylphenyl)benzyl)acetamide molecule

Scope and Limitations of Amidification for 2-(2-Methylphenyl)benzyl Alcohol

The direct conversion of alcohols to amides is a highly sought-after transformation in organic synthesis. However, for a sterically encumbered secondary alcohol like 2-(2-methylphenyl)benzyl alcohol, this reaction is particularly challenging.

Scope: Several modern oxidative amidation methods have been developed for benzyl alcohols, which could potentially be applied to 2-(2-methylphenyl)benzyl alcohol. One such approach is the metal-free oxidative amidation using N-hydroxysuccinimide (NHSI) and phenyliodine diacetate (PIDA). This method proceeds through a radical pathway and has been shown to be effective for various substituted benzyl alcohols, providing moderate to good yields. tandfonline.com Although not specifically tested on 2-(2-methylphenyl)benzyl alcohol, its tolerance for a range of substituents suggests it may have some applicability.

Another promising technique is the visible-light photoredox-catalyzed amidation. This method allows for the direct coupling of benzyl alcohols with amine hydrochlorides under mild conditions, using a ruthenium-based photosensitizer and an oxidant. nih.govchemistryviews.org The reaction has been successfully applied to a variety of benzyl alcohols, including those with electron-donating and electron-withdrawing groups.

Limitations: The primary limitation in the amidification of 2-(2-methylphenyl)benzyl alcohol is the severe steric hindrance around the hydroxyl group. Most traditional amidation methods that proceed through intermediates requiring nucleophilic attack at the benzylic carbon are likely to be low-yielding. For instance, metal-catalyzed dehydrogenative coupling of alcohols and amines often shows limited activity with sterically hindered substrates. tandfonline.com

Even with advanced methods, steric effects remain a significant barrier. In studies of visible-light photoredox-catalyzed amidation, it was observed that ortho-substituted benzylic alcohols, which are structurally analogous to 2-(2-methylphenyl)benzyl alcohol, provided the corresponding amides in low yields as expected due to steric hindrance. nih.govchemistryviews.org This strongly suggests that direct amidification of 2-(2-methylphenyl)benzyl alcohol would be inefficient. Overcoming this challenge would likely require the development of novel catalytic systems specifically designed to accommodate bulky substrates or alternative multi-step pathways that avoid direct coupling at the hindered benzylic position.

Table 1: Effect of Steric Hindrance on Yields in Visible-Light Photocatalyzed Amidation of Benzyl Alcohols This table is generated based on data for analogous compounds to illustrate the expected impact of steric hindrance on 2-(2-Methylphenyl)benzyl alcohol.

Benzyl Alcohol Substrate Amine Product Yield (%) Reference
Benzyl alcohol N,N-Dimethylamine HCl 83 nih.gov
4-Methylbenzyl alcohol N,N-Dimethylamine HCl 75 nih.gov
2-Methylbenzyl alcohol N,N-Dimethylamine HCl 41 nih.gov
2-Methoxybenzyl alcohol N,N-Dimethylamine HCl 38 nih.gov
2-Chlorobenzyl alcohol N,N-Dimethylamine HCl 35 nih.gov

Application in Polymer Chemistry and Functional Material Research

While specific research on the use of 2-(2-methylphenyl)benzyl alcohol in polymer chemistry is not extensively documented, its unique structure makes it an interesting candidate for creating functional polymers with tailored properties. routledge.comnih.govfrontiersin.orgmdpi.com General methodologies for the polymerization of benzyl alcohol and its derivatives can provide insight into its potential applications.

Benzyl alcohol itself can undergo polymerization in the presence of strong acids like anhydrous hydrogen fluoride to yield poly(phenylenemethylene). kpi.ua This suggests that 2-(2-methylphenyl)benzyl alcohol could potentially be used as a monomer to create polymers with bulky, rigid structures incorporated into the main chain. Such a polymer would be expected to exhibit a high glass transition temperature (Tg) and enhanced thermal stability.

A more common approach involves modifying the hydroxyl group to introduce a polymerizable moiety. For instance, 2-(2-methylphenyl)benzyl alcohol could be esterified with acrylic acid or methacrylic acid to form the corresponding acrylate or methacrylate monomer. The radical polymerization of these monomers would lead to polymers with large, sterically demanding pendant groups. These bulky side chains would significantly restrict chain mobility, influencing the physical and mechanical properties of the resulting material, such as increasing its rigidity and modifying its solubility. Copolymers of vinyl benzyl alcohol with styrene have been synthesized, demonstrating the viability of incorporating benzyl alcohol-type structures into common polymer systems. finechem-mirea.ru

Furthermore, the hydroxyl group of 2-(2-methylphenyl)benzyl alcohol can act as an initiator for ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) or cyclic ethers, leading to the formation of block copolymers with a unique initiating end-group. However, it should be noted that the steric bulk of the alcohol can affect its efficiency as an initiator. For example, in one study, benzyl alcohol was found to be unable to initiate the polymerization of a cyclic ester using a specific magnesium catalyst, indicating that catalyst selection would be crucial. acs.org

Other Derivatization Strategies

Beyond amidification and polymerization, other derivatization strategies such as ether formation and carbon-carbon bond formation are critical for expanding the synthetic utility of 2-(2-methylphenyl)benzyl alcohol.

Ether Formation and Etherification Research

The synthesis of ethers from 2-(2-methylphenyl)benzyl alcohol is a key transformation for introducing a variety of functional groups. The success of these reactions is heavily dependent on the chosen methodology, especially given the steric hindrance.

The Williamson ether synthesis, a classical SN2 reaction between an alkoxide and an alkyl halide, is a common method for preparing ethers. masterorganicchemistry.comlibretexts.org However, its application to 2-(2-methylphenyl)benzyl alcohol is limited. While the alcohol can be readily converted to the corresponding alkoxide, the subsequent SN2 reaction would be most efficient with unhindered primary alkyl halides. Using secondary or tertiary alkyl halides would likely lead to poor yields and favor elimination byproducts due to steric clash. masterorganicchemistry.com

To circumvent the limitations of the SN2 pathway, alternative methods are more suitable.

Alkoxyhydrosilane-Mediated Etherification: A cross-etherification reaction between a secondary benzyl alcohol and an aliphatic alcohol, mediated by an alkoxyhydrosilane like (EtO)₂MeSiH, has been reported. rsc.orgnih.govrsc.org This reaction is proposed to proceed through a carbocation intermediate derived from the benzyl alcohol, which is then trapped by the aliphatic alcohol. nih.gov This pathway avoids the sterically demanding SN2 transition state, making it a promising strategy for the etherification of 2-(2-methylphenyl)benzyl alcohol.

Iron-Catalyzed Dehydrative Etherification: Symmetrical and unsymmetrical ethers can be synthesized from benzyl alcohols using iron catalysts such as FeCl₃ or FeCl₂. nih.gov These methods proceed via dehydration and are effective for a range of substituted and sterically congested benzyl alcohols.

Zeolite-Catalyzed Etherification: A patented process describes the etherification of benzyl-type alcohols by reacting them with another alcohol in the presence of a zeolite catalyst, offering a potentially scalable and heterogeneous catalytic approach. google.com

Table 2: Comparison of Etherification Methods for Sterically Hindered Alcohols

Method Reagents/Catalyst Mechanism Suitability for Hindered Alcohols Reference
Williamson Ether Synthesis Strong Base, Alkyl Halide SN2 Poor (especially with hindered halides) masterorganicchemistry.comlibretexts.org
Alkoxyhydrosilane-Mediated Reaction (EtO)₂MeSiH, Aliphatic Alcohol Carbocation intermediate Good rsc.orgnih.gov
Iron-Catalyzed Dehydration FeCl₃ or FeCl₂/Ligand Dehydration Good nih.gov
Diaryliodonium Salt Arylation Ar₂IX, Base Varies Good for tertiary alcohols acs.org

Carbon-Carbon Bond Formation Strategies

Utilizing 2-(2-methylphenyl)benzyl alcohol as a precursor for carbon-carbon bond formation opens avenues to construct complex carbon skeletons. alevelchemistry.co.ukorganic-chemistry.org

Radical-Based Approaches: One effective strategy involves the generation of a carbon-centered radical from the alcohol. Low-valent titanium reagents can cleave the C-O bond of benzyl alcohol derivatives to generate the corresponding benzyl radicals. sciencedaily.com These radicals can then be trapped by electron-deficient alkenes to form new C-C bonds. This method has been successfully applied to a range of benzyl alcohols and is less susceptible to steric hindrance than ionic pathways. sciencedaily.com Similarly, a potassium tert-butoxide (KOtBu) catalyzed reaction between benzyl alcohols and alkynes proceeds through a radical mechanism to form α-alkylated ketones. nih.gov

Transition Metal-Catalyzed Coupling: Direct cross-coupling of a primary and a secondary alcohol can be achieved using supported gold-based bimetallic catalysts. fudan.edu.cn This "borrowed hydrogen" methodology involves the temporary oxidation of the alcohols to aldehydes/ketones, followed by an aldol-type condensation and subsequent reduction. While effective for many substrates, it was noted that ortho-substituted benzyl alcohols exhibited lower reaction rates due to steric effects, a relevant consideration for 2-(2-methylphenyl)benzyl alcohol. fudan.edu.cn

Photocatalytic Coupling: Photocatalysis offers a mild route for C-C bond formation. Under visible light irradiation and with a suitable photocatalyst, benzyl alcohol can undergo C-C coupling to form hydrobenzoin (1,2-diphenyl-1,2-ethanediol). nih.govkaist.ac.krrsc.orgrsc.org The selectivity of these reactions can be tuned to favor different products. The applicability of this method to the bulkier 2-(2-methylphenyl)benzyl alcohol would depend on the ability of the substrate to interact effectively with the photocatalyst surface.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of "Benzyl alcohol, o-(o-tolyl)-". These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For benzyl (B1604629) alcohol, the molecular ion peak is often small or absent. libretexts.org Common fragmentation patterns for alcohols include alpha-cleavage (breaking the C-C bond next to the oxygen) and dehydration (loss of a water molecule). libretexts.org In a GC-MS analysis of benzyl alcohol, characteristic fragment ions are observed at m/z 79, 108, and 109. scispace.com For "Benzyl alcohol, o-(o-tolyl)-", with a molecular weight of 198.26 g/mol , the mass spectrum would be expected to show a molecular ion peak at m/z 198 and fragmentation patterns corresponding to the loss of the hydroxyl group, the tolyl group, and other characteristic fragments.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alcohol is characterized by a strong and broad O-H stretching band in the region of 3300-3400 cm⁻¹. libretexts.org Additionally, a strong C-O stretching absorption is typically observed around 1000-1200 cm⁻¹. libretexts.orgtheaic.org For "Benzyl alcohol, o-(o-tolyl)-", the IR spectrum would exhibit these characteristic alcohol peaks, along with absorptions corresponding to the aromatic C-H and C=C bonds. A study on benzyl alcohol dimers using linear infrared spectroscopy identified bands at 3582 and 3514 cm⁻¹. rsc.org

Spectroscopic Data for Benzyl Alcohol (Illustrative)
Technique Observed Peaks/Fragments (for Benzyl Alcohol)
¹H NMR (CDCl₃)~4.6 ppm (s, 2H, -CH₂-), ~7.3 ppm (m, 5H, Ar-H), variable (-OH)
Mass Spectrometry (EI)m/z 108 (M⁺), 107, 91, 79, 77
Infrared Spectroscopy (liquid film)~3350 cm⁻¹ (broad, O-H stretch), ~3030 cm⁻¹ (aromatic C-H stretch), ~1200-1000 cm⁻¹ (C-O stretch)

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating "Benzyl alcohol, o-(o-tolyl)-" from reaction mixtures, identifying impurities, and determining its purity.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. libretexts.org The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase of the column. 50megs.com For the analysis of aromatic alcohols, various types of capillary columns can be employed. labrulez.compurdue.edu A study on the determination of benzyl alcohol in injectable suspensions using a DB-5 column reported a retention time of 10.6 minutes. scholarsresearchlibrary.com Given the higher molecular weight and likely higher boiling point of "Benzyl alcohol, o-(o-tolyl)-", a longer retention time would be expected under similar GC conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds. helixchrom.com For benzyl alcohol and related aromatic compounds, reversed-phase HPLC with a C18 column is commonly used. nih.govsielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A study on the analysis of preservatives, including benzyl alcohol, utilized a C18 column with a mobile phase of water, acetonitrile, and glacial acetic acid, with detection at 254 nm. nih.gov The retention of "Benzyl alcohol, o-(o-tolyl)-" on a reversed-phase column would be influenced by its increased hydrophobicity compared to benzyl alcohol.

Chromatographic Data for Benzyl Alcohol (Illustrative)
Technique Typical Conditions and Observations (for Benzyl Alcohol)
Gas Chromatography (GC)Column: DB-5, Carrier Gas: Helium. Result: Well-resolved peak with a specific retention time.
High-Performance Liquid Chromatography (HPLC)Column: C18, Mobile Phase: Water/Acetonitrile/Acetic Acid. Detection: UV at 254 nm.

Advanced Hyphenated Techniques

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are invaluable for the analysis of complex mixtures containing "Benzyl alcohol, o-(o-tolyl)-".

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. researchgate.net This technique is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex matrices. shimadzu.com A GC-MS method for the determination of benzyl alcohol in injectable suspensions has been developed and validated, demonstrating its specificity and sensitivity. scispace.comscholarsresearchlibrary.com In the analysis of a sample containing "Benzyl alcohol, o-(o-tolyl)-", GC-MS would allow for its separation from other components and its unambiguous identification based on its mass spectrum. Derivatization techniques can also be employed to enhance the volatility and detectability of alcohols in GC-MS analysis. nih.govrsc.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for the analysis of non-volatile or thermally labile compounds. Predicted LC-MS/MS spectra for benzyl alcohol are available in databases and can serve as a guide for identifying related compounds. hmdb.ca An LC-MS method for "Benzyl alcohol, o-(o-tolyl)-" would involve optimizing the chromatographic separation and then using the mass spectrometer to detect the compound and its fragments, allowing for both quantification and structural confirmation.

Bioanalytical Methods for Metabolic Profiling and Biomarker Discovery

While no specific studies on the metabolic profiling or biomarker discovery related to "Benzyl alcohol, o-(o-tolyl)-" are currently available, the general approaches used for similar compounds can be described. Benzyl alcohol is known to be metabolized in the human body to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and excreted. umaryland.edu

Bioanalytical methods, typically employing LC-MS or GC-MS, would be essential to study the metabolic fate of "Benzyl alcohol, o-(o-tolyl)-". These methods would be used to identify and quantify the parent compound and its metabolites in biological matrices such as plasma, urine, and tissues. Such studies are crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties. The development of sensitive and specific bioanalytical methods would be the first step in any investigation aimed at identifying potential biomarkers of exposure or effect related to "Benzyl alcohol, o-(o-tolyl)-".

Theoretical and Computational Chemistry Studies of 2 2 Methylphenyl Benzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to predict the electronic structure and reactivity of 2-(2-Methylphenyl)benzyl alcohol.

These calculations would typically yield data on:

Molecular Geometry: The optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which indicates regions susceptible to electrophilic or nucleophilic attack.

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Note: This table is for illustrative purposes only, as specific published data for this compound is not available.

Molecular Dynamics Simulations for Elucidating Biological Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 2-(2-Methylphenyl)benzyl alcohol, MD simulations could provide insights into its behavior in a biological environment, such as its interaction with cell membranes or proteins. nih.govum.es

An MD simulation would involve:

Defining a system containing the molecule of interest (2-(2-Methylphenyl)benzyl alcohol) and its environment (e.g., a lipid bilayer in water).

Applying a force field, which is a set of parameters that describes the potential energy of the system.

Solving Newton's equations of motion to simulate the trajectory of the atoms over a specific period.

These simulations can reveal how the molecule orients itself within a membrane, the strength of its interactions, and its diffusion characteristics. um.es For instance, studies on the parent compound, benzyl (B1604629) alcohol, have used MD simulations to understand its anesthetic effects on membrane models. um.es Such studies show that while benzyl alcohol does not cause significant structural changes to the membrane, it does exhibit specific rotational and translational behaviors within it. um.es

In Silico Screening and Ligand-Receptor Binding Studies

In silico screening involves the use of computational methods to identify compounds that are likely to bind to a specific biological target, such as an enzyme or receptor. If 2-(2-Methylphenyl)benzyl alcohol were to be investigated for potential therapeutic applications, molecular docking would be a key technique.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:

Obtaining the 3D structures of the ligand (2-(2-Methylphenyl)benzyl alcohol) and the receptor.

Using a scoring function to evaluate the binding affinity of different poses of the ligand in the receptor's active site.

The results are typically presented as a binding energy or score, with lower values indicating a more favorable interaction. This approach allows for the rapid screening of large numbers of compounds and can help prioritize molecules for further experimental testing. nih.gov

Table 2: Illustrative Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
(Example Protein A) (Example Value) (e.g., Tyr123, Phe456)
(Example Protein B) (Example Value) (e.g., Leu78, Val90)

Note: This table is hypothetical and serves to illustrate the type of data generated from such a study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov If a series of compounds including 2-(2-Methylphenyl)benzyl alcohol were tested for a specific biological effect, a QSAR model could be developed.

The development of a QSAR model involves:

Compiling a dataset of structurally related compounds with their measured biological activities.

Calculating molecular descriptors for each compound, which are numerical representations of their chemical and physical properties.

Using statistical methods to create a model that correlates the descriptors with the biological activity.

For benzyl alcohol derivatives, QSAR studies have shown that properties like hydrophobicity can be a primary driver of cellular toxicity. nih.gov Depending on the biological system, other factors such as electronic effects may also play a role. nih.gov Such models, once validated, can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent or less toxic molecules. researchgate.net

Future Directions and Research Challenges for 2 2 Methylphenyl Benzyl Alcohol

Development of Sustainable and Eco-Friendly Synthetic Routes

The traditional synthesis of biaryl compounds often relies on methods that are not environmentally benign, such as Grignard reactions or transition-metal-catalyzed cross-couplings (e.g., Suzuki) which can involve harsh reagents, toxic solvents, and expensive or toxic metal catalysts. Future research must prioritize the development of greener synthetic strategies for 2-(2-Methylphenyl)benzyl alcohol.

Key research objectives in this area include:

Catalyst Innovation: Shifting from expensive palladium catalysts to more earth-abundant and less toxic alternatives like iron or nickel is a critical goal. smolecule.comnih.gov Developing heterogeneous catalysts that can be easily recovered and reused would significantly improve the sustainability of the process. mdpi.com

Green Solvents and Conditions: Exploring reactions in environmentally friendly solvents like water or propylene carbonate, or even under solvent-free conditions, is a major objective in green chemistry. nih.govmdpi.comorganic-chemistry.org Methodologies utilizing alternative energy sources, such as microwave irradiation or visible-light photocatalysis, can offer reduced reaction times and milder conditions compared to conventional heating. organic-chemistry.orgorganic-chemistry.org

Biocatalysis: Leveraging enzymes, such as cytochrome P450s, for oxidative C-C bond formation presents a highly selective and efficient strategy for constructing the biaryl core. nih.gov Engineering enzymes to specifically catalyze the synthesis of 2-(2-Methylphenyl)benzyl alcohol could provide a highly sustainable and atropselective route. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste, is a fundamental principle of green chemistry. proquest.com This includes exploring direct C-H arylation techniques which avoid the need for pre-functionalized starting materials. semanticscholar.org

Table 1: Potential Sustainable Synthetic Strategies
StrategyDescriptionPotential AdvantagesResearch Challenges
PhotocatalysisUsing visible light and a photocatalyst (e.g., eosin-Y) to mediate the coupling of aryl precursors. organic-chemistry.orgMetal-free, mild conditions, uses renewable energy source. organic-chemistry.orgSubstrate scope, catalyst stability, and scalability.
Biocatalysis (e.g., P450 enzymes)Employing engineered enzymes for selective oxidative cross-coupling of two C-H bonds to form the biaryl structure. nih.govHigh selectivity (including atroposelectivity), mild aqueous conditions, biodegradable catalyst. nih.govEnzyme engineering for specific substrate, stability, and cost.
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate reactions, often in green solvents like water. organic-chemistry.orgReduced reaction times, improved yields, enhanced energy efficiency. organic-chemistry.orgSpecialized equipment, potential for localized overheating.
ElectrochemistryUsing electricity to drive the coupling of aryl compounds, replacing chemical oxidants with electrons. nih.govReduced chemical waste, high efficiency, potential for novel reactivity. nih.govElectrode material selection, solvent effects, control of selectivity.

Elucidation of Undiscovered Biological Pathways and Mechanisms

While 2-(2-Methylphenyl)benzyl alcohol is known to have applications as an insecticide, the precise biochemical and molecular mechanisms underlying its activity are not fully understood. smolecule.com It is suggested that its mode of action involves obstructing the respiratory spiracles of parasites, leading to asphyxiation. smolecule.com However, the interaction with specific molecular targets and the downstream signaling pathways remain to be discovered.

Future research should focus on:

Metabolic Pathways: General studies on benzyl (B1604629) alcohol in microorganisms suggest metabolism can occur via the catechol ortho-cleavage pathway, involving oxidation to benzaldehyde (B42025) and then benzoic acid. nih.gov Investigating whether 2-(2-Methylphenyl)benzyl alcohol is metabolized similarly in target organisms (insects) and non-target organisms (including mammals) is crucial for understanding its bioactivity and selectivity.

Enzyme Interactions: Identifying the specific enzymes that interact with this compound is a key research challenge. It is known to interact with enzymes like benzyl alcohol O-benzoyltransferase, influencing metabolic oxidation processes. smolecule.com Studies using techniques such as activity-based protein profiling and proteomics could reveal its direct protein targets.

Mechanism of Neurotoxicity: For insecticidal applications, it is vital to determine if the compound has neurotoxic effects beyond physical asphyxiation and to identify the specific ion channels or receptors it may modulate. For instance, the parent compound, benzyl alcohol, is known to fluidize cell membranes, which can affect the activity of intrinsic membrane enzymes and channels. epa.gov

Gene Expression Analysis: Utilizing transcriptomics (RNA-seq) to analyze changes in gene expression in organisms exposed to the compound can provide a global view of the biological pathways affected, offering clues to its mechanism of action and potential off-target effects. smolecule.com

Exploration of Novel Applications in Materials Science and Nanotechnology

The unique biaryl structure of 2-(2-Methylphenyl)benzyl alcohol suggests significant potential for its use as a monomer or functional additive in advanced materials. Benzyl alcohol itself is used as a solvent for resins and coatings and as a reactant in polymerization. patsnap.comconsolidated-chemical.com

Future exploration in this domain could include:

Polymer Chemistry: The compound could serve as a monomer for the synthesis of novel polyesters, polyethers, or epoxy resins. The bulky, non-planar biaryl structure could impart unique properties to these polymers, such as increased thermal stability, altered solubility, or specific optical properties.

Nanoparticle Synthesis: Benzyl alcohol is used as a solvent and reagent in the nonaqueous synthesis of various metal oxide nanoparticles (e.g., TiO₂, Fe₂O₃, ZnO). nih.govnih.gov The specific structure of 2-(2-Methylphenyl)benzyl alcohol may offer different reactivity or act as a unique capping agent, allowing for the synthesis of nanoparticles with controlled size, shape, and surface properties. nih.gov

Functional Materials: The hydroxyl group provides a reactive handle for grafting the molecule onto surfaces or incorporating it into larger functional systems. Its biaryl core is a common feature in ligands for catalysis and in molecules with interesting photophysical properties, suggesting potential applications in sensors, organic light-emitting diodes (OLEDs), or as a chiral building block for asymmetric catalysis. nih.gov

Table 2: Potential Applications in Materials Science
Application AreaPotential Role of 2-(2-Methylphenyl)benzyl AlcoholResulting Material PropertiesResearch Focus
Advanced PolymersMonomer or co-monomerEnhanced thermal stability, modified mechanical strength, specific refractive index.Polymerization kinetics, characterization of polymer properties.
Nanocrystal SynthesisSolvent, oxygen donor, and/or surface ligand. nih.govControlled particle size and morphology, improved dispersibility.Investigating the mechanism of crystal growth in the presence of the compound.
Organic ElectronicsPrecursor for semiconductor materials or host materials in OLEDs.Specific electronic or photoluminescent properties.Synthesis of derivatives and evaluation of their optoelectronic characteristics.
Asymmetric CatalysisScaffold for chiral ligands.High enantioselectivity in catalytic reactions.Development of synthetic routes to enantiomerically pure forms of the compound and its derivatives.

Interdisciplinary Research Opportunities in Chemistry, Biology, and Medicine

The intersection of chemistry, biology, and medicine offers fertile ground for future research on 2-(2-Methylphenyl)benzyl alcohol and its derivatives. Its structural similarity to known bioactive biaryl compounds and its role as a precursor in pharmaceutical synthesis highlight its potential. smolecule.comnih.gov

Promising interdisciplinary research avenues include:

Medicinal Chemistry: The compound serves as a key intermediate for the synthesis of sartan-class antihypertensive drugs. smolecule.com This biaryl methanol scaffold could be used as a starting point for developing new therapeutic agents. By modifying the functional groups, researchers could create libraries of new compounds to screen for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Chemical Biology: Developing molecular probes based on the 2-(2-Methylphenyl)benzyl alcohol structure could help identify its biological targets and elucidate its mechanisms of action. acs.orgnih.gov For example, attaching a fluorescent tag or a photoaffinity label would allow researchers to visualize its localization within cells and identify binding partners.

Pharmacology: Should new bioactive derivatives be discovered, extensive pharmacological studies would be required to understand their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their efficacy and safety profiles in preclinical models. The known metabolism of benzyl alcohol to benzoic acid and its conjugate hippuric acid in humans provides a starting point for these investigations. wikipedia.org

This interdisciplinary approach, combining synthetic innovation with rigorous biological evaluation, will be essential to fully realize the therapeutic potential of this and related biaryl structures.

Q & A

What are the common synthetic routes for producing benzyl alcohol derivatives with o-tolyl substituents?

Level: Basic
Methodological Answer:
The primary synthetic route involves Grignard reactions between benzylmagnesium halides (e.g., PhCH₂MgCl) and carbohydrate aldehydes. For example, reacting aldehyde substrates (e.g., methyl 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside) with benzyl Grignard reagents under controlled conditions produces a mixture of benzyl and o-tolyl carbinols via a benzyl→o-tolyl rearrangement. This rearrangement is influenced by steric and electronic factors in the aldehyde substrate .

How can researchers optimize reaction conditions to minimize undesired o-tolyl by-products in benzyl alcohol syntheses?

Level: Advanced
Methodological Answer:
Key variables include:

  • Temperature: Lower temperatures may reduce rearrangement rates.
  • Reagent Addition Order: Reverse addition (adding Grignard reagent to aldehyde solution) improves yield and isomer control .
  • Solvent Choice: Ethereal solvents (e.g., diethyl ether) are standard, but polarity adjustments may suppress side reactions.
  • Molar Ratios: Using a 1.3:1 molar ratio of Grignard reagent to aldehyde minimizes excess reagent-driven side products .
    Experimental optimization via Yates pattern design (as applied in related benzylation studies) can systematically evaluate these parameters .

What analytical techniques are most effective for distinguishing o-tolyl and benzyl isomers in reaction products?

Level: Basic
Methodological Answer:

  • ¹H NMR Spectroscopy: Distinct signals for o-tolyl methyl (δ = 3.91 ppm, singlet) and benzyl methylene (δ = 2.48 ppm, singlet) groups confirm isomer identity .
  • X-ray Crystallography: Provides unambiguous structural confirmation, especially for crystalline ketone derivatives obtained after oxidation of carbinols .
  • Chromatography: Flash chromatography on silica gel separates oxidized ketone derivatives, though carbinols themselves are often chromatographically inseparable .

How do USP standards for benzyl alcohol purity apply to its o-tolyl derivatives?

Level: Basic
Methodological Answer:
While USP standards (e.g., titration with 1M NaOH, acid/phenol impurity limits ) are tailored for benzyl alcohol, adaptations are needed for o-tolyl derivatives:

  • Impurity Profiling: Use HPLC or GC-MS to detect residual aldehydes or rearranged by-products.
  • Acid-Base Titration: Modify calculations to account for molecular weight differences (C₇H₈O vs. C₈H₁₀O).
  • Spectroscopic Validation: Cross-reference with NMR and IR data to confirm structural integrity .

What is the mechanistic basis for the benzyl→o-tolyl rearrangement in Grignard reactions?

Level: Advanced
Methodological Answer:
The rearrangement occurs via a sterically driven pathway involving intermediate enolates or carbocation shifts. In carbohydrate aldehyde reactions, equatorial substituents (e.g., 2- and 6-acetoxy groups) stabilize the transition state, promoting migration of the benzyl group to the adjacent carbon, forming the o-tolyl isomer. Substrates lacking these groups (e.g., non-acetylated analogs) yield only non-rearranged benzyl products .

What safety protocols are critical when handling o-(o-tolyl) benzyl alcohol derivatives?

Level: Basic
Methodological Answer:

  • Engineering Controls: Use closed systems (e.g., drip-proof connectors) to prevent airborne exposure .
  • PPE: Wear NIOSH-approved respirators if vapor concentrations exceed limits (OSHA 29 CFR 1910.134) and chemical-resistant gloves .
  • Toxicity Data: While o-tolyl derivatives are not classified as skin irritants (OECD 404 tests), eye exposure can cause reversible irritation (OECD 405) .
  • Ventilation: Maintain local exhaust ventilation to keep vapor levels below OSHA PELs .

How can researchers utilize o-(o-tolyl) benzyl alcohol derivatives in synthesizing complex carbohydrates?

Level: Advanced
Methodological Answer:

  • Oxidation to Ketones: Treat carbinol mixtures with PDC (pyridinium dichromate) to oxidize chiral centers, yielding ketones separable via chromatography .
  • Building Blocks: Use purified ketones as intermediates for iminosugars or heterocycles . For example, reductive amination of ketones introduces nitrogen moieties for glycosidase inhibitors .
  • Stereochemical Control: Leverage X-ray-confirmed configurations (e.g., α-anomeric preference in carbohydrate derivatives) to design enantioselective syntheses .

What methodologies address contradictory data in reaction yield and isomer ratios?

Level: Advanced
Methodological Answer:

  • Replicate Experiments: Conduct triplicate runs under standardized conditions to assess reproducibility .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Statistical Analysis: Apply ANOVA or response surface methodology (RSM) to identify significant variables (e.g., solvent polarity, reagent purity) affecting yields .
  • Cross-Validation: Compare NMR data with synthetic standards to resolve spectral ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.